![molecular formula C24H20FN3O3S2 B2612800 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049946-72-6](/img/structure/B2612800.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
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Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole moiety, attachment of the phenyl group, and introduction of the sulfonyl group. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Coupling Reaction : The benzothiazole derivative is coupled with a halogenated benzene derivative using a palladium-catalyzed cross-coupling reaction.
- Sulfonyl Group Introduction : Reaction with sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. A study reported that certain benzothiazole derivatives displayed IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent . The presence of electron-donating groups on the phenyl ring was found to enhance anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various benzothiazole derivatives have demonstrated effectiveness against bacterial strains, suggesting that modifications in the structure can lead to enhanced activity . The SAR studies indicate that specific substitutions on the benzothiazole scaffold are crucial for improving antimicrobial efficacy.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. In one study, certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Component | Influence on Activity |
---|---|
Benzothiazole Moiety | Essential for anticancer and antimicrobial activities |
Phenyl Group | Modifications enhance biological activity; electron-donating groups improve efficacy |
Sulfonamide Group | Increases solubility and bioavailability |
Case Studies
- Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their anticancer properties against A-431 and Jurkat cell lines. Compounds with specific substitutions showed significant cytotoxicity, with detailed molecular dynamics simulations revealing interactions with target proteins primarily through hydrophobic contacts .
- Antimicrobial Evaluation : A set of benzothiazole derivatives was synthesized and tested against various bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Anticonvulsant Research : Another investigation focused on thiazole-integrated pyrrolidinones demonstrated notable anticonvulsant effects in rodent models, suggesting potential for development into therapeutic agents for seizure disorders .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions, including acylation and sulfonylation processes. The core structure comprises a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Key Structural Features:
- Benzo[d]thiazole Ring: This heterocyclic compound contributes to the biological activity and stability of the molecule.
- Pyrrolidine Backbone: Provides a rigid structure that may enhance binding affinity to biological targets.
- Fluorophenyl Sulfonamide Group: Enhances lipophilicity and may improve pharmacokinetic properties.
Biological Activities
Numerous studies have evaluated the biological activities of compounds related to this compound, revealing promising results in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Properties
Compounds derived from benzothiazole have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Effects
The incorporation of the benzothiazole moiety has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .
Study on Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored a series of benzothiazole derivatives, including those with pyrrolidine structures, demonstrating their efficacy against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .
Anti-inflammatory Mechanism Investigation
In another investigation, researchers focused on the anti-inflammatory effects of similar compounds, finding that they effectively inhibited COX-2 activity in vitro. This study highlighted the potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options .
Data Table: Summary of Biological Activities
Activity Type | Compound Class | Key Findings |
---|---|---|
Anticancer | Benzothiazole derivatives | Induction of apoptosis in cancer cell lines |
Anti-inflammatory | COX inhibitors | Significant inhibition of COX-2 enzyme activity |
Antimicrobial | Benzothiazole-based antibiotics | Effective against Staphylococcus aureus |
This comprehensive overview underscores the importance of this compound in ongoing pharmaceutical research and its potential impact on future therapeutic developments.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVOGTYQBATQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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